molecular formula C24H27N3O2 B2369650 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034542-10-2

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Cat. No. B2369650
CAS RN: 2034542-10-2
M. Wt: 389.499
InChI Key: VYLPPKYNSLLPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one, also known as MDMB-CHMICA, is a synthetic cannabinoid that is structurally related to the well-known compound JWH-018. MDMB-CHMICA has been reported to be a potent agonist of the CB1 receptor, which is the primary target of the endocannabinoid system in the brain. This compound has gained popularity in the research community due to its ability to produce a range of biochemical and physiological effects.

Scientific Research Applications

Novel Antibacterial Agents

Compounds with piperazine linkers have been synthesized and evaluated for their antibacterial efficacy. For example, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown potent antibacterial activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, with some compounds exhibiting better biofilm inhibition activities than the reference drug Ciprofloxacin (Ahmed E. M. Mekky, S. Sanad, 2020).

Antidepressant and Antianxiety Activities

Another application is in the field of neuropsychiatric disorders, where derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and shown to have significant antidepressant and antianxiety activities in animal models (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).

Antimicrobial and Antifungal Activities

Synthesis of new 1,2,4-triazole derivatives, including those with piperazine components, has led to the discovery of compounds with good to moderate activities against various microorganisms, indicating the potential for developing new antimicrobial and antifungal agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Anticancer Applications

Some derivatives linked via piperazine to 2-benzoisothiazoles have been synthesized and shown to exhibit potent apoptotic activities in mammalian cancer cells, indicating their potential use as antineoplastic agents (Sathish Byrappa, M. Harsha Raj, Tenzin Kungyal, N. Kudva N, B. Salimath, K. M. Lokanatha Rai, 2017).

Antidiabetic Agents

Piperazine derivatives have been identified as promising antidiabetic compounds. Specifically, certain 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines have been shown to improve glucose tolerance without causing hypoglycemia or other side effects, making them strong candidates for further clinical investigation (G. Le Bihan, F. Rondu, A. Pelé-Tounian, X. Wang, S. Lidy, E. Touboul, A. Lamouri, G. Dive, J. Huet, B. Pfeiffer, P. Renard, B. Guardiola‐Lemaître, D. Manechez, L. Pénicaud, A. Ktorza, J. Godfroid, 1999).

properties

IUPAC Name

1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-19-22(17-25-29-19)18-26-12-14-27(15-13-26)24(28)16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,17,23H,12-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLPPKYNSLLPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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